

CFT-1297: A Leap in Potency Over First-Generation PROTACs

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Compound of Interest

Compound Name: CFT-1297

Cat. No.: B15543909

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In the rapidly evolving field of targeted protein degradation, the novel PROTAC (Proteolysis-Targeting Chimera) **CFT-1297** demonstrates a significant advancement in potency compared to its first-generation predecessors. Exhibiting a half-maximal degradation concentration (DC50) in the low nanomolar range, **CFT-1297** exemplifies the progress made in optimizing PROTAC design for enhanced efficacy. This guide provides a comparative analysis of **CFT-1297**'s performance against first-generation PROTACs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of PROTAC Potency

The potency of a PROTAC is a critical measure of its therapeutic potential, with lower DC50 values indicating that less of the compound is required to achieve 50% degradation of the target protein. The maximum degradation (Dmax) value represents the highest percentage of protein degradation achievable with the compound. The following table summarizes the potency of **CFT-1297** in comparison to representative first-generation and other modern PROTACs.

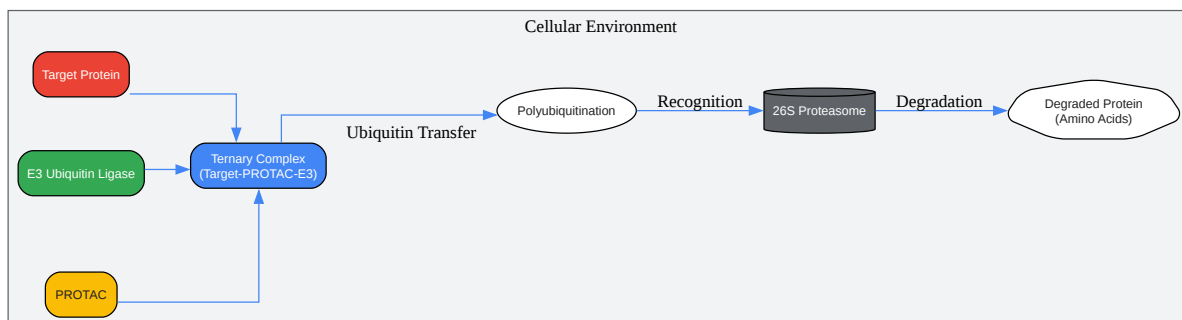
PROTAC	Target Protein	E3 Ligase Recruited	Cell Line	DC50	Dmax	Generation
CFT-1297	BRD4	CRBN	HEK293T	5 nM	97%	Modern
PROTAC-1	MetAP-2	SCF (β -TRCP)	In vitro (Xenopus egg extracts)	Micromolar range (qualitative)	N/A	First
Peptide-based PROTAC	AKR1C3	VHL	22Rv1	52 nM	N/A	First
ARV-110	Androgen Receptor	CRBN	VCaP	~1 nM	>90%	Modern
ARV-471	Estrogen Receptor α	CRBN	ER-positive breast cancer cell lines	~1-2 nM	>90%	Modern
ARV-825	BRD4	CRBN	Burkitt's Lymphoma cell lines	<1 nM	>90%	Modern
MZ1	BRD4	VHL	H661	8 nM	N/A	Modern

As the data illustrates, **CFT-1297** is significantly more potent than the early peptide-based PROTACs, which were typically active in the micromolar range and suffered from poor cell permeability.^[1] The low nanomolar potency of **CFT-1297** is comparable to other successful modern, small-molecule PROTACs that have been developed.

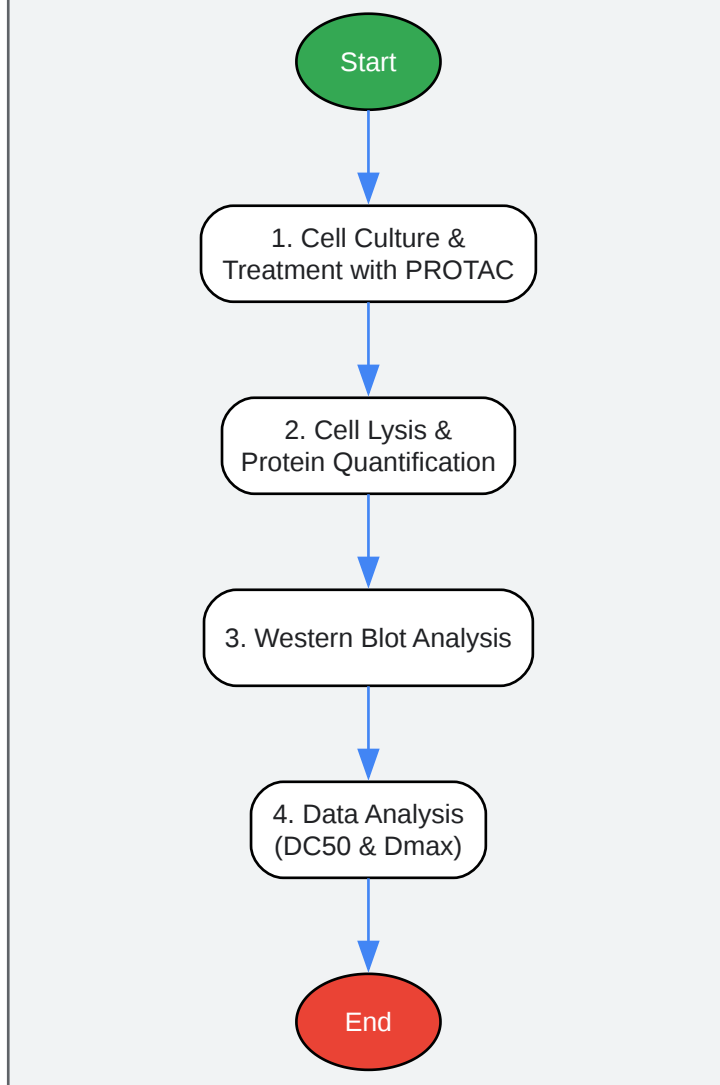
Unveiling the Mechanism: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule is a bifunctional chimera, consisting of a ligand that binds to the target protein of interest and another ligand that recruits an E3 ubiquitin ligase,

connected by a chemical linker. This simultaneous binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade another target protein.



Experimental Workflow for PROTAC Potency



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References

- 1. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
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